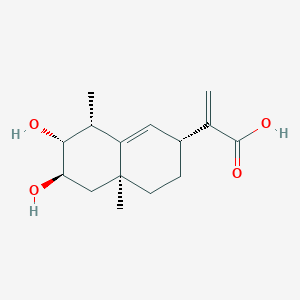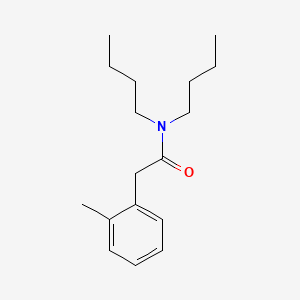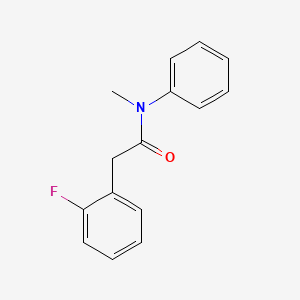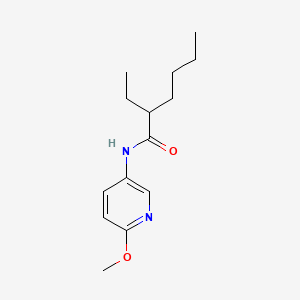
2,3-Dihydroxypterodontic acid
Overview
Description
2,3-Dihydroxypterodontic acid is a high-purity natural product isolated from the herbs of Laggera pterodonta (DC.) Benth . It has a molecular formula of C15H22O4 and a molecular weight of 266.3 g/mol . The compound is a type of sesquiterpenoid .
Molecular Structure Analysis
The molecular structure of 2,3-Dihydroxypterodontic acid consists of 15 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms . The density of the compound is approximately 1.2±0.1 g/cm3 .Physical And Chemical Properties Analysis
2,3-Dihydroxypterodontic acid is a crystalline compound . It has a molecular weight of 266.3 g/mol . The compound has a density of approximately 1.2±0.1 g/cm3 .Scientific Research Applications
Anti-Influenza A Virus (H1N1) Activity
“2,3-Dihydroxypterodontic acid”, also known as pterodontic acid, has been studied for its potential antiviral activity, particularly against the H1N1 subtype of influenza A virus . Pterodontic acid is a eudesmane-type sesquiterpene isolated from Laggera pterodonta (DC.), a folk herb widely distributed in southwest China .
The antiviral activity of pterodontic acid was found to be relatively close to that of ribavirin, a medication used to treat some viral infections . A series of pterodontic acid derivatives were prepared and demonstrated significantly improved anti-influenza A virus (H1N1) activities, providing more opportunities for the treatment of respiratory viral diseases .
Inhibition of Viral Replication and Inflammation
Pterodontic acid has also been found to inhibit viral replication and inflammation induced by the influenza A virus . It does not directly inhibit neuraminidase (NA), an enzyme on the surface of influenza viruses that enables the virus to be released from the host cell .
Instead, pterodontic acid appears to block the nuclear export of viral ribonucleoprotein (RNP) complexes, thereby inhibiting the replication of the influenza A virus . Additionally, it can significantly attenuate the expression of pro-inflammatory molecules such as IL-6, MIP-1, MCP-1, and IP-10 induced by the human influenza A virus (H1N1) and similarly downregulate the expression of cytokines and chemokines induced by avian influenza A virus (H9N2) .
Mechanism of Action
Target of Action
It is known to interact with enzymes such as decarboxylases
Mode of Action
The compound’s interaction with its targets involves a complex process. For instance, it has been observed that 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao), an enzyme that shares structural similarities with 2,3-Dihydroxypterodontic acid, has a V-shaped tunnel through which the substrate travels in the enzyme . The side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions . This suggests that 2,3-Dihydroxypterodontic acid may have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
It is known that the compound interacts with decarboxylases , which play a crucial role in various biochemical pathways, including amino acid, carbohydrate, and lipid metabolism
Result of Action
Given its interaction with decarboxylases , it can be hypothesized that the compound may influence processes such as decarboxylation and carboxylation, thereby affecting various cellular functions.
properties
IUPAC Name |
2-[(2R,4aS,6R,7R,8R)-6,7-dihydroxy-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(14(18)19)10-4-5-15(3)7-12(16)13(17)9(2)11(15)6-10/h6,9-10,12-13,16-17H,1,4-5,7H2,2-3H3,(H,18,19)/t9-,10-,12-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLUMTSGGLOUCH-WHLPLNIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC2(C1=CC(CC2)C(=C)C(=O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H](C[C@]2(C1=C[C@@H](CC2)C(=C)C(=O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypterodontic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide](/img/no-structure.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-methylbenzamide](/img/structure/B1180558.png)



